

Inferred Characteristics of 2-Chlorothiazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the inferred chemical and biological characteristics of **2-Chlorothiazole-5-thiol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of information from closely related analogues and properties inferred from established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

2-Chlorothiazole-5-thiol is a heterocyclic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms. The structure is characterized by a chlorine atom substituted at the 2-position and a thiol (-SH) group at the 5-position.[1][2]

Identifier	Value
IUPAC Name	2-chloro-1,3-thiazole-5-thiol[1]
Molecular Formula	C ₃ H ₂ CINS ₂ [1]
SMILES	C1=C(SC(=N1)Cl)S[1]
InChI	InChI=1S/C3H2CINS2/c4-3-5-1-2(7)6-3/h1,7H[1]

Physicochemical Properties (Inferred and from Analogues)

Direct quantitative data for **2-Chlorothiazole-5-thiol** is not readily available. The following table summarizes key physicochemical properties of highly similar compounds, "**2-Chlorothiazole**" and "**2-Chlorothiazole-5-carboxylic acid**," to provide an estimated profile for the target compound.[\[1\]](#)

Property	2-Chlorothiazole	2-Chlorothiazole-5-carboxylic acid	2-Chlorothiazole-5-thiol (Inferred)
Molecular Weight	119.57 g/mol [1] [3]	163.58 g/mol [1]	~151.63 g/mol [1]
Melting Point	85 °C	164.8-165.0 °C [1] [4]	Likely a solid at room temperature with a melting point between that of the two analogues. [1]
Boiling Point	145 °C	370.2 °C at 760 mmHg [1] [4]	Expected to have a boiling point higher than 2-chlorothiazole due to the thiol group's ability to form hydrogen bonds. [1]
Physical Form	Clear liquid	Solid [4]	Likely a solid. [1]
Solubility	Soluble in ether	(Not specified)	Expected to be soluble in polar organic solvents. [1]

Reactivity Profile

The reactivity of **2-Chlorothiazole-5-thiol** is primarily determined by the electrophilic nature of the chlorinated thiazole ring and the nucleophilic character of the thiol group.[\[1\]](#)

Thiol Group Reactivity: The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile.[\[1\]](#) This makes it susceptible to a variety of reactions:

- S-Alkylation and S-Acylation: The thiolate readily participates in alkylation and acylation reactions.[\[1\]](#)[\[5\]](#)
- Michael Addition: It can undergo Michael addition reactions.[\[1\]](#)
- Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.[\[1\]](#)

Thiazole Ring Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The reactivity of halogens on the thiazole ring is position-dependent and can be influenced by the nature of the nucleophile.[\[1\]](#)

Experimental Protocols

Synthesis of 2-Chlorothiazole-5-thiol

A common synthetic route to **2-Chlorothiazole-5-thiol** starts from the commercially available 2,3-dichloropropene.[\[6\]](#)

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

- In a three-necked flask, sodium thiocyanate and tetrabutylammonium bromide are mixed in toluene.[\[6\]](#)
- 2,3-dichloropropene is added dropwise to the stirred mixture.[\[6\]](#)
- The mixture is heated, resulting in the formation of 2-chloroallyl isothiocyanate.[\[6\]](#)
- After cooling, dichloromethane is added, and the mixture is cooled further in an ice bath.[\[6\]](#)
- Sulfuryl chloride is added dropwise while maintaining a low temperature.[\[6\]](#)
- The reaction is stirred at room temperature to yield 2-chloro-5-(chloromethyl)thiazole.[\[6\]](#)

Stage 2: Conversion to **2-Chlorothiazole-5-thiol**

Two common methods for this conversion are:

- Method A: Reaction with Sodium Hydrosulfide
 - Dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable solvent like ethanol.[5]
 - Add an aqueous solution of sodium hydrosulfide (NaSH).[5]
 - Reflux the mixture and monitor by thin-layer chromatography (TLC).[5]
 - After completion, cool the mixture, remove the solvent, and acidify the residue to precipitate the thiol.[5]
 - Filter, wash with cold water, and dry the product.[5]
- Method B: Reaction with Thiourea followed by Hydrolysis
 - Dissolve 2-chloro-5-(chloromethyl)thiazole and thiourea in ethanol and reflux for 2-4 hours, monitoring by TLC.[6]
 - Cool the mixture to room temperature; the isothiouronium salt may precipitate.[6]
 - Add an aqueous solution of sodium hydroxide to the mixture and reflux for 2-3 hours.[6]
 - Cool the reaction in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.[6]
 - Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[6]
 - Concentrate the solution to obtain the crude product, which can be further purified by column chromatography.[6]

S-Alkylation of 2-Chlorothiazole-5-thiol

- To a stirred solution of **2-Chlorothiazole-5-thiol** in a suitable solvent (e.g., DMF, acetone, or ethanol), add a base such as potassium carbonate or triethylamine at room temperature.[5]

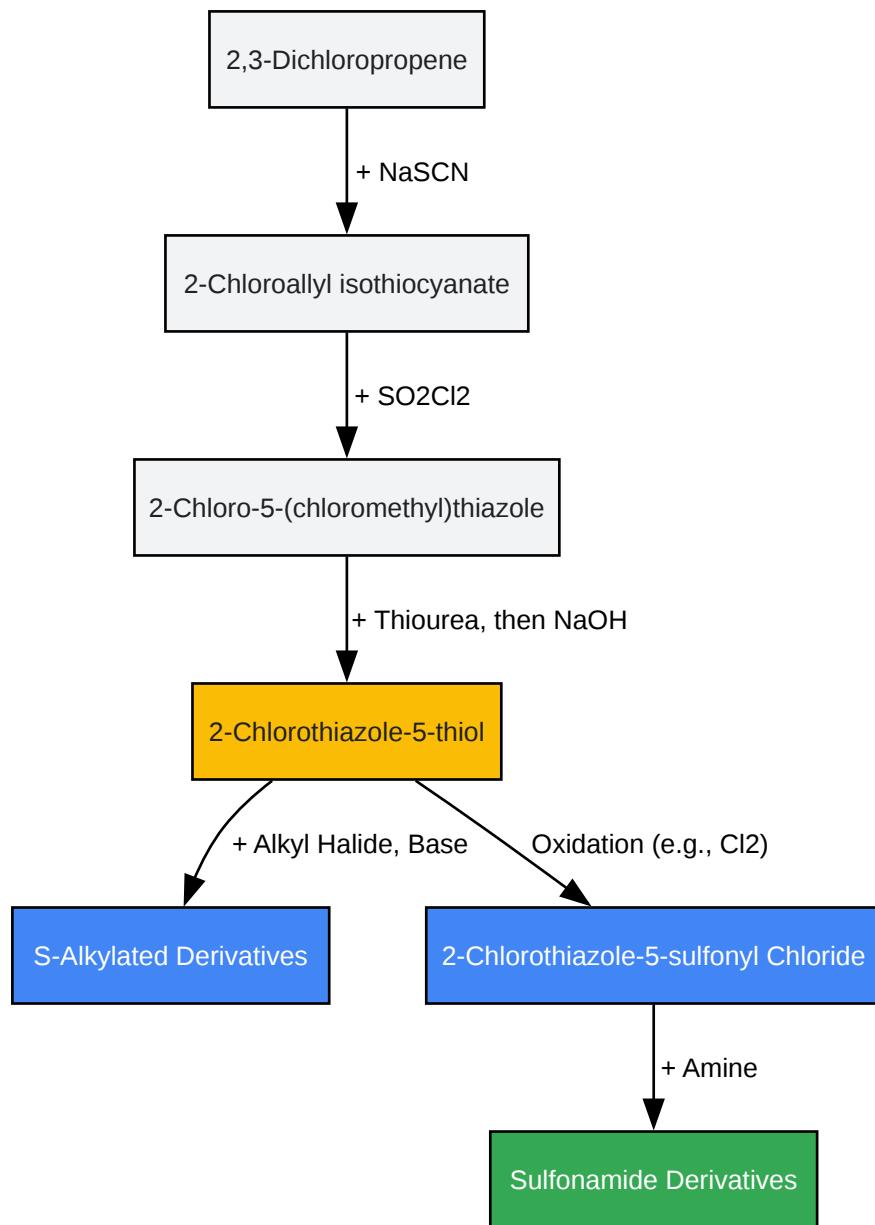
- Add the alkyl halide dropwise and continue stirring until the reaction is complete, as monitored by TLC.
- The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the 2-chloro-5-(alkylthio)thiazole derivative.[5]

Oxidation to 2-Chlorothiazole-5-sulfonyl Chloride

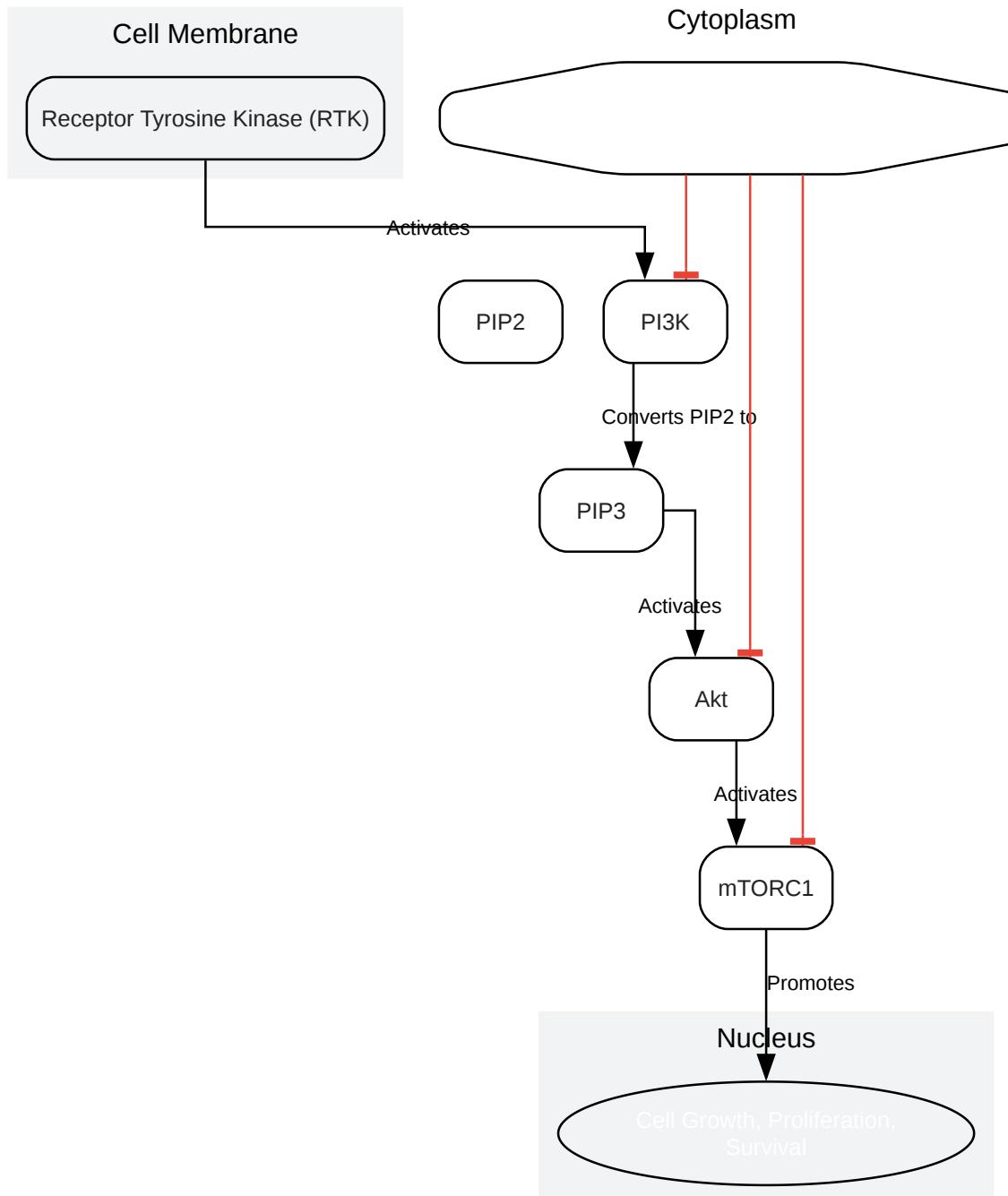
- Suspend **2-Chlorothiazole-5-thiol** in a mixture of acetic acid and water and cool in an ice-water bath.[5]
- Bubble chlorine gas through the suspension or add a chlorinating agent like sulfonyl chloride. [5]
- Monitor the reaction by TLC.
- Pour the reaction mixture onto ice and extract the product with an organic solvent.[5]
- Wash the organic layer with sodium bicarbonate solution and brine, then dry and evaporate the solvent.[5]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **2-Chlorothiazole-5-thiol** is limited, its chemical structure suggests potential for biological effects, likely through covalent modification of biomolecules.[2]

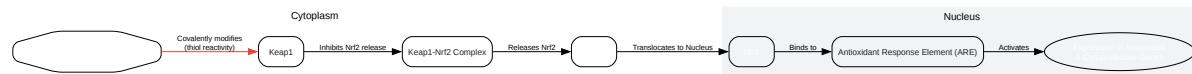

Hypothesized Mechanism of Action: The thiol group can act as a potent nucleophile, potentially reacting with cysteine residues in proteins through thiol-disulfide exchange or nucleophilic aromatic substitution.[2] Such modifications can alter protein structure and function, leading to a biological response.[2]

Potential Signaling Pathway Interactions:


- PI3K/Akt/mTOR Pathway: Thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival and is often dysregulated in cancer.[\[6\]](#)
- Nrf2 Pathway: Due to its potential thiol reactivity, **2-Chlorothiazole-5-thiol** could hypothetically act as an activator of the Nrf2 pathway.[\[2\]](#) Thiol-reactive compounds can modify cysteine residues on Keap1, leading to the activation of Nrf2 and the expression of antioxidant and cytoprotective genes.[\[2\]](#)
- Kinase Inhibition: The 2-aminothiazole core, which can be derived from **2-chlorothiazole** precursors, is a key pharmacophore in many kinase inhibitors, such as Dasatinib, which targets BCR-ABL and Src family kinases.[\[7\]](#)
- Antimicrobial and Carbonic Anhydrase Inhibition: Thiazole derivatives have also shown broad-spectrum antimicrobial activity and potential as carbonic anhydrase inhibitors.[\[7\]](#)

Visualizations

Synthesis Workflow for 2-Chlorothiazole-5-thiol and Derivatives


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-chlorothiazole-5-thiol** and its derivatives.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

[Click to download full resolution via product page](#)

Caption: Hypothesized activation of the Nrf2 pathway by **2-Chlorothiazole-5-thiol**.

Safety Information

Specific safety data for **2-Chlorothiazole-5-thiol** is not available. However, based on data for related compounds like 2-Chloro-5-(chloromethyl)thiazole, caution should be exercised.[\[1\]](#) Related compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[\[1\]](#) It is reasonable to assume that **2-Chlorothiazole-5-thiol** may exhibit similar hazardous properties.[\[1\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this chemical.[\[1\]](#) Work should be conducted in a well-ventilated fume hood.[\[1\]](#) The compound is also likely to have a strong, unpleasant odor characteristic of thiols.[\[8\]](#) To minimize degradation, it should be stored in a cool, dark, and dry place under an inert atmosphere.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorothiazole | C3H2CINS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]

- 5. [benchchem.com](#) [benchchem.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Inferred Characteristics of 2-Chlorothiazole-5-thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198822#inferred-characteristics-of-2-chlorothiazole-5-thiol\]](https://www.benchchem.com/product/b1198822#inferred-characteristics-of-2-chlorothiazole-5-thiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com